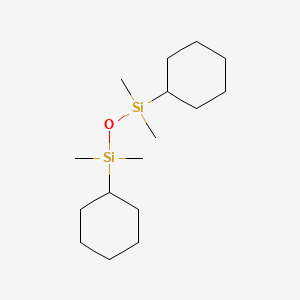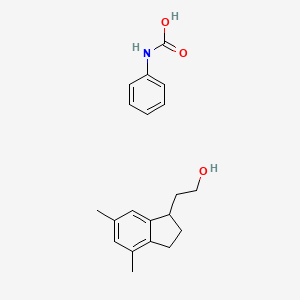
2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid is a complex organic compound that combines the structural features of an indane derivative and a phenylcarbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process can be catalyzed by various metal catalysts such as TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . The subsequent reduction and functionalization steps yield the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of indene derivatives, followed by functional group modifications to introduce the ethanol and phenylcarbamic acid moieties. The process typically requires high-pressure hydrogenation reactors and specialized catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylcarbamic acid derivatives.
Scientific Research Applications
2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methylindane
- 2-methylindane
- 4-methylindane
- 5-methylindane
Uniqueness
2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid is unique due to its combination of an indane derivative with a phenylcarbamic acid moiety
Properties
CAS No. |
62678-05-1 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid |
InChI |
InChI=1S/C13H18O.C7H7NO2/c1-9-7-10(2)12-4-3-11(5-6-14)13(12)8-9;9-7(10)8-6-4-2-1-3-5-6/h7-8,11,14H,3-6H2,1-2H3;1-5,8H,(H,9,10) |
InChI Key |
BQFDAXHHPMDIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1)CCO)C.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


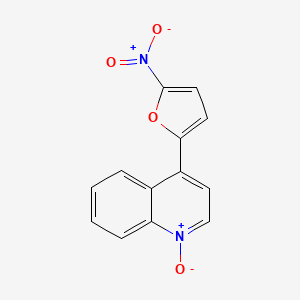
![2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14526146.png)
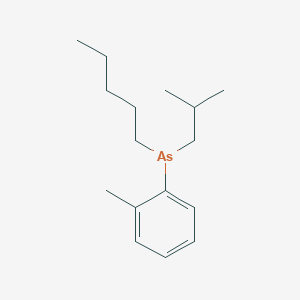
![S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B14526164.png)
![2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14526169.png)
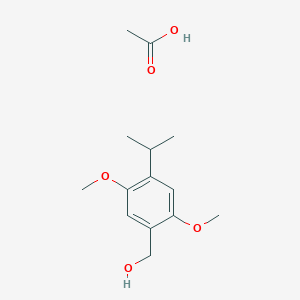
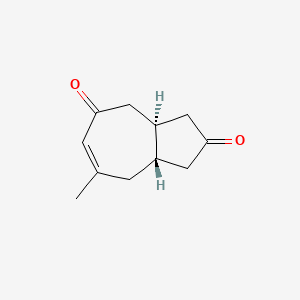
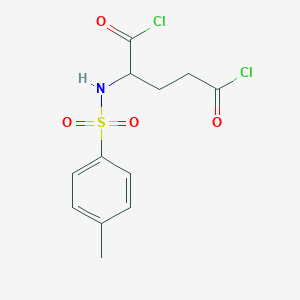
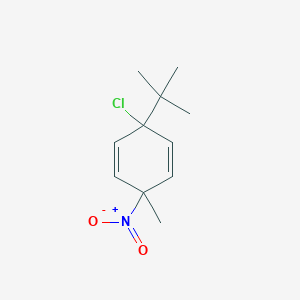
![2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14526228.png)
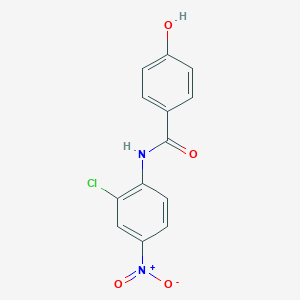
![2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one](/img/structure/B14526239.png)
![Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]-](/img/structure/B14526247.png)
